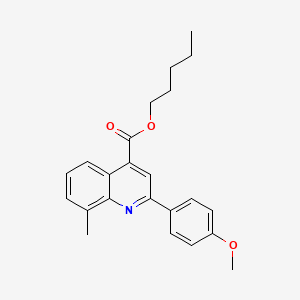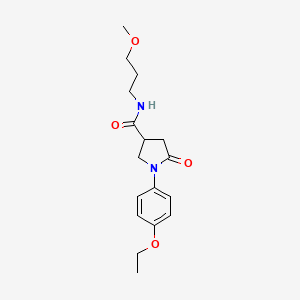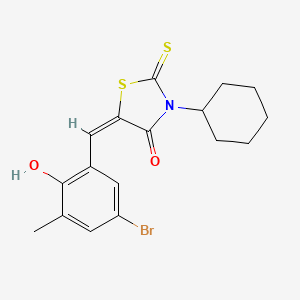![molecular formula C20H19N3O7 B11622913 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate](/img/structure/B11622913.png)
2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-AMINO-5-CYANO-2-METHYL-4-(4-NITROPHENYL)-4H-PYRAN-3-CARBONYLOXY]ETHYL 2-METHYLPROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a pyran ring, nitrophenyl group, and various functional groups
准备方法
合成路线及反应条件
6-氨基-5-氰基-2-甲基-4-(4-硝基苯基)-4H-吡喃-3-羧酸 2-[(2-甲基丙烯酰基)氧基]乙酯的合成通常涉及多步有机反应。一种常见的路线从吡喃环的制备开始,然后引入氨基、氰基和硝基苯基基团。最后一步是在酸性或碱性条件下用2-[(2-甲基丙烯酰基)氧基]乙醇对羧酸基团进行酯化反应。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以最大化产率和纯度。这包括使用高纯度试剂、控制温度和压力,以及实施连续流动反应器以提高反应效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在氨基和氰基处,导致形成氧代衍生物。
还原: 还原反应可以针对硝基,将其转化为氨基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用诸如氢化铝锂 (LiAlH₄) 或在钯催化剂存在下使用氢气 (H₂) 等还原剂。
取代: 胺或醇之类的亲核试剂可以在碱性或酸性条件下使用以实现取代反应。
主要产物
由这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会生成氧代衍生物,而还原可以生成氨基衍生物。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建模块。它的官能团允许多种化学修饰,使其在有机合成中具有价值。
生物学
在生物学研究中,该化合物的衍生物可能被探索其作为酶抑制剂的潜力或作为研究生化途径的探针。
医药
药物化学应用包括开发新药。该化合物的结构特征可以优化以增强生物活性并针对特定靶标的的选择性。
工业
在工业部门,由于其反应性官能团,该化合物可用于生产具有特定性能的先进材料,例如聚合物。
作用机制
6-氨基-5-氰基-2-甲基-4-(4-硝基苯基)-4H-吡喃-3-羧酸 2-[(2-甲基丙烯酰基)氧基]乙酯发挥作用的机制取决于其应用。在药物化学中,它可能与酶或受体等生物靶标相互作用,调节其活性。所涉及的分子靶标和途径将特定于该化合物所用生物学背景。
相似化合物的比较
类似化合物
6-氨基-5-氰基-2-甲基-4-苯基-4H-吡喃-3-羧酸 2-[(2-甲基丙烯酰基)氧基]乙酯: 结构类似,但缺少硝基。
6-氨基-5-氰基-2-甲基-4-(4-甲氧基苯基)-4H-吡喃-3-羧酸 2-[(2-甲基丙烯酰基)氧基]乙酯: 包含甲氧基而不是硝基。
独特性
6-氨基-5-氰基-2-甲基-4-(4-硝基苯基)-4H-吡喃-3-羧酸 2-[(2-甲基丙烯酰基)氧基]乙酯中硝基的存在赋予了独特的电子和空间特性,影响了其反应性和潜在应用。这使其与缺乏该官能团的类似化合物有所区别。
属性
分子式 |
C20H19N3O7 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H19N3O7/c1-11(2)19(24)28-8-9-29-20(25)16-12(3)30-18(22)15(10-21)17(16)13-4-6-14(7-5-13)23(26)27/h4-7,17H,1,8-9,22H2,2-3H3 |
InChI 键 |
SPJMOZVMXLENET-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622835.png)
![2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11622836.png)
![4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11622845.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)
![2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622869.png)
![Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622882.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622892.png)
![3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11622896.png)

![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)
![4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622931.png)

